Tandospirone hydrochloride

Descripción general

Descripción

El hidrocloruro de tandospirona es un fármaco ansiolítico y antidepresivo utilizado principalmente en Japón y China. Pertenece a la clase de fármacos azapirona y está estrechamente relacionado con otras azapironas como la buspirona y la gepirona . El hidrocloruro de tandospirona es conocido por su actividad agonista parcial selectiva en el receptor 5-HT1A, que juega un papel crucial en sus efectos terapéuticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de tandospirona implica varios pasos clave. Inicialmente, el anhídrido NA se somete a translocación bajo condiciones de iluminación. El producto de translocación se condensa luego con 1-(4-aminobutíl)-4-(2-pirimidil) piperazina. El producto resultante se reduce en presencia de paladio sobre carbono (Pd/C) para formar tandospirona. Finalmente, la tandospirona se hace reaccionar con un ácido para formar hidrocloruro de tandospirona .

Métodos de producción industrial

La producción industrial del hidrocloruro de tandospirona sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Las condiciones de reacción se mantienen suaves para evitar requisitos especiales de equipo. Los solventes utilizados en el proceso se pueden reciclar, lo que hace que la producción sea más rentable y ecológica .

Análisis De Reacciones Químicas

Key Reaction Steps

-

Catalytic Hydrogenation

-

Starting Material : cis-5-Norbornene-exo-2,3-dicarboxylic anhydride (1 )

-

Product : Norbornane-2exo,3exo-dicarboxylic acid-anhydride (2 )

-

Conditions : Hydrogenation under catalytic conditions.

-

-

Imide Formation

-

Reaction : 2 reacted with aqueous ammonia to form 3 (exo-2,3-norbornanedicarboximide).

-

-

Alkylation

Mechanistic Insights

-

Catalyst : Palladium-based catalysts facilitate C-C bond formation.

-

Selectivity : The process allows stereoselective synthesis of exo-substituted derivatives.

-

Applications : These analogs may exhibit modified biological activity, such as altered receptor binding profiles .

Optimization of Reaction Conditions

Patent data highlight the importance of temperature control in synthesis. For example, in the preparation of tandospirone citrate , reaction temperatures significantly impact yield and product quality:

| Temperature (°C) | Yield (%) | Remarks |

|---|---|---|

| 115 ± 2 | 45 ± 5 | Lower yield |

| 125 ± 2 | 90 ± 5 | Optimal yield, good product properties |

| 135 ± 2 | 90 ± 5 | Slightly darker product |

| 145 ± 2 | 87 ± 5 | Higher energy consumption |

| 155 ± 2 | 80 ± 5 | Darker color, higher energy demands |

Higher temperatures (≥125°C) improve yields but may compromise product purity due to increased side reactions .

Structural and Analytical Data

Tandospirone hydrochloride’s molecular formula is C₂₁H₂₉N₅O₂·HCl , with a molecular weight of 419.95 g/mol . Key analytical parameters include:

Aplicaciones Científicas De Investigación

Anxiolytic Effects

Tandospirone is predominantly used for the treatment of anxiety disorders, including generalized anxiety disorder (GAD). It functions as a selective agonist for the 5-HT_1A receptor, which plays a crucial role in modulating serotonin levels in the brain. Research indicates that tandospirone effectively reduces anxiety symptoms without the sedative effects commonly associated with other anxiolytics.

Case Study: Alzheimer’s Disease

A prospective cohort study investigated the efficacy of tandospirone in combination with donepezil hydrochloride for treating anxiety symptoms in Alzheimer's patients. Over 12 weeks, patients receiving the combination therapy showed significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on monotherapy with donepezil alone, indicating improved management of anxiety symptoms in this demographic .

Augmentation in Depression Treatment

Tandospirone is also utilized as an augmentation strategy for patients with depression. It has been shown to enhance the effects of traditional antidepressants such as fluoxetine and clomipramine.

Research Findings

A study demonstrated that combining tandospirone with venlafaxine improved outcomes for patients experiencing somatic symptoms of depression. The combined group exhibited better overall efficacy and safety profiles than those receiving venlafaxine alone .

Respiratory Depression Mitigation

Recent studies have highlighted tandospirone's potential to mitigate respiratory depression induced by anesthetics like fentanyl and midazolam. This application is particularly relevant in clinical settings where patients are at risk of respiratory complications during sedation.

Experimental Study

In a controlled animal study, tandospirone significantly reduced fentanyl-induced respiratory depression. Rats treated with tandospirone exhibited less decline in oxygen saturation levels compared to controls, suggesting its potential utility as a protective agent against respiratory side effects during anesthesia .

Cognitive Symptom Management

Tandospirone has been explored as an adjunctive treatment for cognitive symptoms associated with schizophrenia. Its serotonergic activity may contribute to improvements in cognitive function and overall quality of life for affected individuals.

Clinical Observations

In cases where tandospirone was added to standard antipsychotic treatments, patients reported notable enhancements in cognitive performance and reductions in negative symptoms over time .

Pharmacokinetics and Mechanisms of Action

Understanding the pharmacokinetics of tandospirone is essential for optimizing its therapeutic use. Research indicates that its absorption characteristics and bioavailability can significantly influence clinical outcomes.

Key Insights

- Tandospirone exhibits a favorable pharmacokinetic profile, enabling effective dosing regimens.

- Studies suggest that its mechanism involves modulation of serotonin pathways, which underpins its anxiolytic and antidepressant effects .

Summary Table of Applications

Mecanismo De Acción

El hidrocloruro de tandospirona actúa como un agonista parcial selectivo en el receptor 5-HT1A. Este receptor participa en la regulación de los niveles de serotonina en el cerebro. Al activar parcialmente el receptor 5-HT1A, el hidrocloruro de tandospirona ayuda a aliviar los síntomas de ansiedad y depresión. Tiene una afinidad relativamente débil por otros receptores, como los receptores 5-HT2A, 5-HT2C y D2 .

Comparación Con Compuestos Similares

El hidrocloruro de tandospirona es similar a otras azapironas como la buspirona, la gepirona y la ipsapirona. Tiene propiedades únicas que lo distinguen de estos compuestos:

Ipsapirona: Comparte la misma clase pero difiere en su afinidad por los receptores y aplicaciones clínicas.

La estructura química única y la actividad receptora selectiva del hidrocloruro de tandospirona lo convierten en un compuesto valioso tanto para fines clínicos como de investigación.

Actividad Biológica

Tandospirone hydrochloride, a selective 5-HT1A receptor partial agonist, has garnered attention for its diverse biological activities, particularly in the realms of anxiety and cognitive disorders. This article delves into its pharmacological profile, clinical efficacy, and potential therapeutic applications, supported by data tables and case studies.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

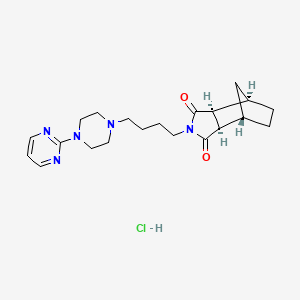

- Chemical Name: (3a R,4 S,7 R,7a S)- rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1 H-isoindole-1,3(2 H)-dione hydrochloride

- Molecular Weight: 419.9 Da

- Purity: ≥98%

- Ki Value: 27 nM for 5-HT1A receptor

Tandospirone exhibits selectivity over various receptors, including 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors (Ki values ranging from 1300 - 41000 nM), indicating a strong preference for the 5-HT1A receptor which is pivotal in modulating anxiety and mood disorders .

Tandospirone acts primarily as a partial agonist at the 5-HT1A receptor. This action leads to a decrease in the firing rate of serotonin neurons in the dorsal raphe nucleus, which is associated with anxiolytic effects. Its ability to modulate serotonin levels positions it as a potential treatment for various psychiatric disorders .

Clinical Efficacy

Anxiolytic Effects:

Tandospirone has been clinically validated for treating generalized anxiety disorder (GAD) and anxiety symptoms associated with other central nervous system conditions such as Alzheimer’s disease (AD) and vascular dementia. A notable study observed that after eight weeks of treatment with tandospirone in patients with behavioral and psychological symptoms of dementia (BPSD), significant improvements were noted in Neuropsychiatric Inventory (NPI) scores .

Case Study Highlights:

-

Study on AD Patients:

- Participants: 30 patients with AD.

- Duration: 12 weeks.

- Findings: Combination therapy with donepezil hydrochloride and tandospirone led to significantly lower NPI scores compared to donepezil alone (P<0.05). The Hamilton Anxiety Scale (HAM-A) scores also showed significant improvement in the combination group .

- Vascular Depression Study:

Biological Activity Data Table

| Activity | Observation | Reference |

|---|---|---|

| Anxiolytic Activity | Significant improvement in anxiety symptoms | Matsubara et al., 2006 |

| Cognitive Improvement | Enhanced NPI scores in AD patients | Sato et al., 2020 |

| Impulsive Behavior Reduction | Decreased impulsive actions in rats | Matsubara et al., 2006 |

| Combination Therapy Efficacy | Better outcomes compared to monotherapy | Sato et al., 2020 |

Safety Profile

Tandospirone is generally well-tolerated. Adverse events reported include mild nausea and dizziness, which typically resolve within two weeks. No significant changes were observed in routine blood tests or liver function indicators during clinical trials .

Propiedades

IUPAC Name |

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVFJYKNBOHIMH-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243943 | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99095-10-0 | |

| Record name | Tandospirone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099095100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWR6SLB9P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.